4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dichlorophenyl)maleamic acid is an organic compound with the molecular formula C10H7Cl2NO3. It is characterized by the presence of a maleamic acid moiety attached to a 2,5-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,5-Dichlorophenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,5-dichloroaniline in the presence of a suitable solvent such as methanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-(2,5-Dichlorophenyl)maleamic acid are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleic acid or other reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of maleic acid and substituted phenyl compounds, depending on the specific reagents and conditions employed .
Scientific Research Applications
N-(2,5-Dichlorophenyl)maleamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. Detailed studies on its molecular pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)maleamic acid
- N-(3,5-Dichlorophenyl)maleamic acid
- N-(2,5-Dichlorophenyl)succinamic acid
Uniqueness
N-(2,5-Dichlorophenyl)maleamic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure sets it apart from other similar compounds and contributes to its specific applications and effects .
Properties
IUPAC Name |
4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKTYRGKGHEEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.